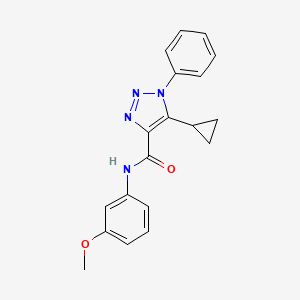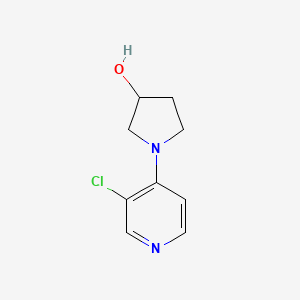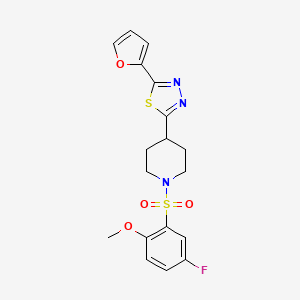
3-(3-Methylfuran-2-yl)-3-oxopropanenitrile
Overview
Description
3-(3-Methylfuran-2-yl)-3-oxopropanenitrile, also known as MFO, is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields. MFO is a versatile compound that can be synthesized using different methods, and its unique chemical properties make it an ideal candidate for scientific research.
Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
The Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction that has widespread applications in organic synthesis. It involves the cross-coupling of aryl or vinyl boron reagents with aryl or vinyl halides or triflates. 3-(3-Methylfuran-2-yl)-3-oxopropanenitrile can serve as a boron reagent in SM coupling reactions, leading to the formation of diverse biaryl compounds. These reactions are mild, functional group tolerant, and environmentally benign .
Antimicrobial Activity
Research has explored the antimicrobial properties of compounds derived from furan-based molecules. While specific studies on 3-(3-Methylfuran-2-yl)-3-oxopropanenitrile are limited, its structural features suggest potential antimicrobial activity. Further investigations could reveal its effectiveness against bacteria, fungi, or other pathogens .
Furan Platform Chemicals
Furan-based compounds play a crucial role in the development of sustainable chemicals. 3-(3-Methylfuran-2-yl)-3-oxopropanenitrile can be considered a furan platform chemical. These platform chemicals, derived from biomass, serve as building blocks for various applications, including biofuels, plastics, and pharmaceuticals. Understanding its reactivity and scalability is essential for large-scale utilization .
properties
IUPAC Name |
3-(3-methylfuran-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEIMNXPXKBZCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylfuran-2-yl)-3-oxopropanenitrile | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

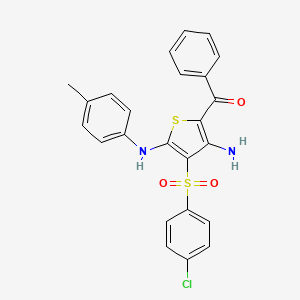
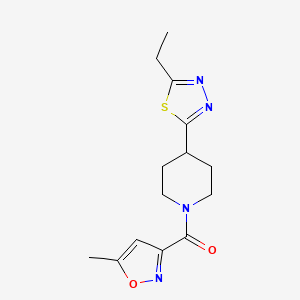
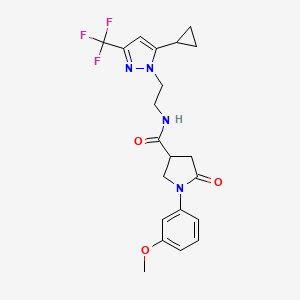
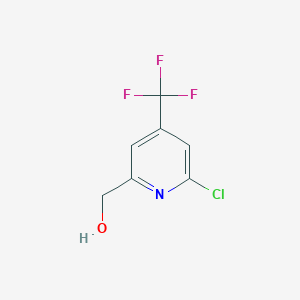
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2553293.png)

![1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride](/img/structure/B2553295.png)
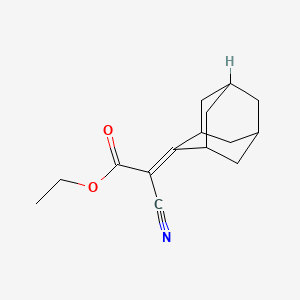
![N-(cyanomethyl)-2-{[5-(N-cyclopropylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2553297.png)
![N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2553298.png)
